molecular formula C12H20O2 B053202 4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester CAS No. 1845-54-1

4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester

Cat. No. B053202
CAS RN: 1845-54-1
M. Wt: 196.29 g/mol
InChI Key: LUVHLOBMSQKCFS-UHFFFAOYSA-N
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Description

4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester, also known as ethyl 2-isopropenyl-5-methyl-4-hexenoate, is a chemical compound with the molecular formula C12H20O2. It is a colorless to yellowish liquid with a fruity odor and is commonly used in the fragrance industry. However, this compound has also gained attention in the field of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester 2-isopropenyl-5-m4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester-4-hexenoate is not fully understood. However, studies have shown that this compound has a strong electrophilic character, which makes it a good candidate for various chemical reactions. It has also been shown to have a good reactivity towards nucleophiles, which makes it useful in various organic synthesis reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester 2-isopropenyl-5-m4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester-4-hexenoate. However, studies have shown that this compound has low toxicity and is not harmful to human health when used in small quantities.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester 2-isopropenyl-5-m4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester-4-hexenoate in lab experiments is its high purity and good yield. It is also a relatively inexpensive compound, which makes it accessible to researchers with limited budgets. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester 2-isopropenyl-5-m4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester-4-hexenoate. One of the most promising areas of research is the development of new synthetic methods using this compound as a starting material. This could lead to the synthesis of new organic compounds with potential applications in various fields. Another area of research is the study of the biochemical and physiological effects of this compound, which could lead to new insights into its potential uses in medicine and other fields.
Conclusion
In conclusion, 4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester 2-isopropenyl-5-m4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester-4-hexenoate is a chemical compound with potential applications in various fields of scientific research. Its high purity, good yield, and low toxicity make it an attractive candidate for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in medicine, agriculture, and other fields.

Scientific Research Applications

Ethyl 2-isopropenyl-5-m4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester-4-hexenoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis. This compound has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products.

properties

CAS RN

1845-54-1

Product Name

4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 5-methyl-2-prop-1-en-2-ylhex-4-enoate

InChI

InChI=1S/C12H20O2/c1-6-14-12(13)11(10(4)5)8-7-9(2)3/h7,11H,4,6,8H2,1-3,5H3

InChI Key

LUVHLOBMSQKCFS-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC=C(C)C)C(=C)C

Canonical SMILES

CCOC(=O)C(CC=C(C)C)C(=C)C

synonyms

5-Methyl-2-(1-methylethenyl)-4-hexenoic Acid Ethyl Ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, a mixture of 200.01 g of 2-isopropenyl-5-methyl-4-hexenoic acid (1) having a purity of 85.4%, 89.82 g of potassium carbonate, 11.28 g of tetrabutylammonium chloride, and 800 g of toluene was heated to from 95° C. to 100° C., while being stirred, and then 191.8 g of diethyl sulfate was added dropwise thereto over 35 minutes. The reaction mixture was heated continuously for 2 hours, then cooled to room temperature, and subjected to addition of 510 g of water. The toluene solution was separated from the resulting mixture and then subjected to typical work-up including washing, drying and concentration to obtain the crude product. The crude product was distilled under reduced pressure to obtain 193.4 g of the intended product having a purity of 99.7%. The yield was 97%.
Quantity
200.01 g
Type
reactant
Reaction Step One
Quantity
89.82 g
Type
reactant
Reaction Step Two
Quantity
800 g
Type
reactant
Reaction Step Three
Quantity
191.8 g
Type
reactant
Reaction Step Four
Quantity
11.28 g
Type
catalyst
Reaction Step Five
Name
Quantity
510 g
Type
solvent
Reaction Step Six
Yield
97%

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